molecular formula C14H21NO4S B8774883 3-Tert-butoxycarbonylamino-5-tert-butylthiophene-2-carboxylic acid

3-Tert-butoxycarbonylamino-5-tert-butylthiophene-2-carboxylic acid

Cat. No.: B8774883
M. Wt: 299.39 g/mol
InChI Key: CIMGYDMDHIFWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butoxycarbonylamino-5-tert-butylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO4S and its molecular weight is 299.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H21NO4S/c1-13(2,3)9-7-8(10(20-9)11(16)17)15-12(18)19-14(4,5)6/h7H,1-6H3,(H,15,18)(H,16,17)

InChI Key

CIMGYDMDHIFWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(N-carbo-tert-butoxyamino)-5-tert-butylthiophene-2-carboxylate (10.7 g, 34.1 mmol) in a 2:1:1 mixture of THF, MeOH and H2O (340 mL) was added NaOH (4.09 g, 102.3 mmol, 3.0 equiv). The resulting solution was heated at 60° C. for 18 h, cooled to room temp. and concentrated under reduced pressure. The residue was separated between H2O (500 mL) and EtOAc (250 mL). The aqueous phase was adjusted to pH 2 with a 10% HCl solution, then extracted with EtOAc (2×400 mL). The organic phase was washed with a saturated NaCl solution (250 mL), dried (MgSO4), and concentrated under reduced pressure to afford 3-(N-carbo-tert-butoxyamino)-5-tert-butylthiophene-2-carboxylic acid as an orange solid (6.6 g, 65%). This material was used in the next step without further purification. An analytical sample of the carboxylic acid was further purified: mp 187-8° C., TLC (10% MeOH/CH2Cl2) Rf0.17; 1H NMR (CDCl3) δ1.40 (s, 9H), 1.54 (s, 9H), 7.73 (s, 1H), 9.19 (s, 1H); 13C NMR (CDCl3) δ28.2 (3C), 31.8 (3C), 35.4, 81.3, 104.6, 116.7, 146.7, 151.9, 166.6, 169.3; FAB-LRMS m/z (rel abundance) 300 (M+H, 30%).
Name
methyl 3-(N-carbo-tert-butoxyamino)-5-tert-butylthiophene-2-carboxylate
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
4.09 g
Type
reactant
Reaction Step Two

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